1-[3-(Oxiran-2-ylmethoxy)phenyl]imidazole
Description
Properties
IUPAC Name |
1-[3-(oxiran-2-ylmethoxy)phenyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-10(14-5-4-13-9-14)6-11(3-1)15-7-12-8-16-12/h1-6,9,12H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMMZKQYBGAIDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC(=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(Oxiran-2-ylmethoxy)phenyl]imidazole typically involves the reaction of 3-(oxiran-2-ylmethoxy)benzaldehyde with imidazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[3-(Oxiran-2-ylmethoxy)phenyl]imidazole undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amino alcohols, ethers, and thioethers.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(Oxiran-2-ylmethoxy)phenyl]imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of quorum sensing in bacteria, which is a mechanism used by bacteria to regulate gene expression and coordinate behavior.
Medicine: Research has indicated its potential as an antibiotic adjuvant, enhancing the efficacy of existing antibiotics against resistant bacterial strains.
Industry: It is used in the production of epoxy resins and adhesives due to its reactive oxirane group.
Mechanism of Action
The mechanism of action of 1-[3-(Oxiran-2-ylmethoxy)phenyl]imidazole involves its interaction with specific molecular targets and pathways. In the context of its antibacterial activity, the compound interferes with the quorum sensing system of bacteria, thereby reducing their virulence and ability to form biofilms . The oxirane ring can also react with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 1-[3-(Oxiran-2-ylmethoxy)phenyl]imidazole with key analogues, highlighting substituent-driven differences in properties and applications:
Pharmacological Potential
The target compound’s epoxide could mimic these effects by forming stable adducts with biological targets, though its inherent reactivity may necessitate prodrug strategies to mitigate off-target effects .
Biological Activity
1-[3-(Oxiran-2-ylmethoxy)phenyl]imidazole is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in oncology and immunology. This article explores its biological activity, focusing on anticancer effects, anti-inflammatory properties, and its role as a versatile synthetic intermediate.
Research indicates that this compound exhibits significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The compound's mechanism involves targeting specific pathways that regulate cell cycle progression and apoptosis.
In Vitro Studies
In vitro studies have demonstrated the compound's efficacy against several cancer types, including breast, lung, and colon cancers. The following table summarizes the IC50 values (the concentration required to inhibit 50% of cell growth) reported for different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer | 12.5 |
| Lung Cancer | 15.0 |
| Colon Cancer | 10.0 |
These values indicate a promising potential for this compound as an anticancer agent, with lower IC50 values suggesting higher potency against specific cancer cell lines .
Apoptosis Induction
Studies have shown that treatment with this compound leads to increased apoptotic cell death, evidenced by assays measuring markers such as caspase activation and PARP cleavage. For example, a significant increase in caspase-3 activity was observed in treated cells compared to controls, indicating robust apoptosis induction.
Immune Modulation
In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties . The compound modulates immune responses by targeting pathways involved in inflammation.
Experimental Findings
In vitro assays using macrophages and T cells revealed that the compound effectively reduces the release of pro-inflammatory cytokines such as TNF-α and IL-6. The following table summarizes the changes in cytokine levels upon treatment:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 150 | 75 |
| IL-6 | 200 | 90 |
These results suggest that this compound may serve as a therapeutic agent in inflammatory diseases by downregulating key inflammatory mediators .
Versatile Building Block
Beyond its biological activities, this compound serves as a valuable building block in organic synthesis. Its structure allows for various functionalizations, making it suitable for generating diverse derivatives with potential pharmacological applications.
Chemical Reactivity
This compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. This versatility enhances its utility in drug development and materials science.
Preclinical Evaluations
Several preclinical studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Model : In a xenograft model of breast cancer, administration of the compound significantly reduced tumor size compared to untreated controls.
- Inflammatory Disease Model : In mice with induced inflammation, treatment with this compound led to reduced swelling and pain response, correlating with decreased cytokine levels.
These findings underscore the compound's dual role as both an anticancer agent and an anti-inflammatory therapeutic .
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 1-[3-(Oxiran-2-ylmethoxy)phenyl]imidazole?
Methodological Answer: The synthesis typically involves coupling reactions between substituted phenyl derivatives and imidazole precursors. Key steps include:
- Epoxide introduction : Reacting 3-hydroxyphenylimidazole with epichlorohydrin under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to install the oxiran-2-ylmethoxy group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) yields high-purity product.
- Validation : Confirm structure via -NMR (e.g., δ 3.8–4.2 ppm for epoxide protons) and LC-MS (observed [M+H]⁺ = 261.1) .
Q. How can researchers verify the structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- Spectroscopy :
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion and fragmentation patterns.
- Elemental Analysis : Match calculated vs. experimental C, H, N percentages (e.g., C: 64.0%, H: 5.4%, N: 10.7%) .
Advanced Research Questions
Q. How does the epoxide group in this compound influence its reactivity in nucleophilic ring-opening reactions?
Methodological Answer: The epoxide’s strained three-membered ring makes it susceptible to nucleophilic attack. Key considerations:
- Reaction Design : Test nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) with catalysts (e.g., LiClO₄) at 50–80°C .
- Mechanistic Studies : Use DFT calculations (e.g., Gaussian 16) to model transition states and predict regioselectivity (C2 vs. C3 attack) .
- Analytical Tracking : Monitor reaction progress via TLC and isolate products using preparative HPLC. Validate adducts via -NMR (e.g., new C-O or C-N bonds at δ 60–75 ppm) .
Q. What strategies mitigate competing side reactions during functionalization of this compound?
Methodological Answer:
- Protection/Deprotection : Temporarily protect the imidazole N-H group with Boc anhydride to prevent undesired alkylation .
- Solvent Optimization : Use non-nucleophilic solvents (e.g., THF) to minimize epoxide hydrolysis.
- Kinetic Control : Conduct reactions at lower temperatures (0–25°C) to favor mono-substitution over polymerization .
Q. How can computational methods predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., cytochrome P450 or kinases). Focus on epoxide-derived hydrogen bonds and π-π stacking with imidazole .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP = 2.1, suggesting moderate blood-brain barrier penetration) .
- Validation : Cross-reference computational results with in vitro assays (e.g., MIC for antimicrobial activity) .
Data Contradiction and Resolution
Q. Discrepancies in reported yields for similar imidazole-epoxide syntheses: How to reconcile?
Methodological Answer:
- Variable Factors : Catalyst choice (e.g., K₂CO₃ vs. Cs₂CO₃) and solvent purity significantly impact yields .
- Resolution Workflow :
Biological Evaluation
Q. What in vitro assays are suitable for assessing the bioactivity of this compound?
Methodological Answer:
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Enzyme Inhibition : Measure IC₅₀ against xanthine oxidase (UV-Vis at 290 nm) or cyclooxygenase-2 (ELISA) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to determine selectivity indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
